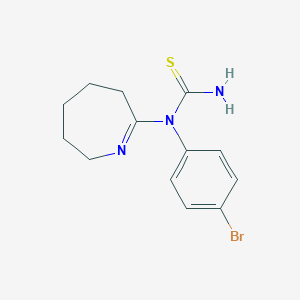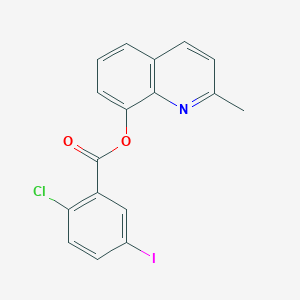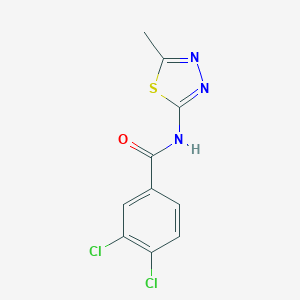![molecular formula C25H24N2O5 B408285 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B408285.png)
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a benzooxazole moiety attached to a phenyl ring, which is further connected to a trimethoxy-benzamide group
准备方法
The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:
-
Formation of the Benzoxazole Core: : The benzoxazole core can be synthesized by the condensation of 2-aminophenol with an aldehyde under acidic conditions. For example, 2-aminophenol can react with 5,6-dimethylbenzaldehyde in the presence of a catalyst such as hydrochloric acid to form the benzoxazole ring .
-
Attachment of the Phenyl Ring: : The benzoxazole derivative is then coupled with a phenyl ring through a Suzuki coupling reaction. This involves the reaction of the benzoxazole derivative with a phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
-
Formation of the Trimethoxy-benzamide Group: This can be achieved by reacting the phenyl-benzoxazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine .
化学反应分析
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones depending on the reaction conditions .
-
Reduction: : Reduction of the compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of alcohols or amines .
-
Substitution: : The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring are replaced by other groups. Common reagents for this reaction include halogens, nitrating agents, and sulfonating agents .
科学研究应用
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
-
Material Science: : The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
-
Biological Research: : The compound is used in biological research to study its effects on various cellular pathways and its potential as a tool for probing biological systems .
作用机制
The mechanism of action of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: This compound lacks the trimethoxy-benzamide group and has different biological activities and applications.
5,6-Dimethylbenzoxazole: This compound is similar in structure but lacks the phenyl and trimethoxy-benzamide groups, leading to different chemical and biological properties.
3,4,5-Trimethoxybenzamide: This compound lacks the benzoxazole core and has distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5g/mol |
IUPAC 名称 |
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H24N2O5/c1-14-9-19-20(10-15(14)2)32-25(27-19)16-7-6-8-18(11-16)26-24(28)17-12-21(29-3)23(31-5)22(13-17)30-4/h6-13H,1-5H3,(H,26,28) |
InChI 键 |
XJQSDLBHBQYMFA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408203.png)


![3-benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B408208.png)
![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)

![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
![4-tert-butyl-N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408216.png)
![3-bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B408221.png)

![3-bromo-N-dibenzo[b,d]furan-3-yl-4-ethoxybenzamide](/img/structure/B408224.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B408225.png)
